

# Pharmacological Profile of ML380: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **ML380**

Cat. No.: **B609160**

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## Introduction

**ML380** is a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). As a brain-penetrant small molecule, **ML380** offers a valuable tool for investigating the physiological roles of the M5 receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of **ML380**, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization.

## Mechanism of Action

**ML380** acts as a positive allosteric modulator at the M5 muscarinic acetylcholine receptor.<sup>[1]</sup> This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, **ML380** enhances the receptor's response to ACh.<sup>[1]</sup> The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.<sup>[2][3]</sup> Activation of the M5 receptor by an agonist, potentiated by a PAM like **ML380**, initiates a signaling cascade through the activation of phospholipase C (PLC).<sup>[2][4]</sup> PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).<sup>[2]</sup> IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).<sup>[2][3]</sup>

## Data Presentation

### In Vitro Activity of ML380

Parameter	Species	Value	Assay	Cell Line	Reference
EC50	Human	190 nM	Calcium Mobilization	CHO-hM5	<a href="#">[1]</a> <a href="#">[5]</a>
EC50	Rat	610 nM	Calcium Mobilization	CHO-rM5	<a href="#">[1]</a> <a href="#">[5]</a>
pEC50 (IP Accumulation)	Human	5.33	Inositol Phosphate Accumulation	CHO-hM5	<a href="#">[6]</a>
pEC50 (Ca <sup>2+</sup> Mobilization)	Human	5.71	Calcium Mobilization	CHO-hM5	<a href="#">[6]</a>

### In Vivo Pharmacokinetics of ML380 in Rats (1 mg/kg, i.v.)

Parameter	Value	Unit	Reference
Clearance	66	mL/min/kg	<a href="#">[6]</a>
Volume of Distribution (Vd)	1.6	L/kg	<a href="#">[6]</a>
Half-life (t <sub>1/2</sub> )	22	min	<a href="#">[6]</a>
Brain to Plasma Ratio (K <sub>p</sub> )	0.36	-	<a href="#">[5]</a>

### Physicochemical Properties of ML380

Property	Value	Reference
Molecular Formula	C23H25F3N4O3S	<a href="#">[4]</a>
Molecular Weight	494.5 g/mol	<a href="#">[4]</a>
Canonical SMILES	CCN(C(=O)C1CCN(CC1)S(=O) ) (=O)c1ccc2c(c1)cn[nH]2)Cc1c cccc1C(F)(F)F	<a href="#">[6]</a>

## Experimental Protocols

### Calcium Mobilization Assay

This protocol is designed to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by **ML380** in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).

#### Materials:

- CHO-hM5 cells
- Cell culture medium (e.g., Ham's F12 with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit)
- Probenecid (if required for the chosen dye and cell line)
- Acetylcholine (ACh)
- **ML380**
- 96-well or 384-well black-walled, clear-bottom microplates
- Fluorescence plate reader with an injection system (e.g., FlexStation)

**Procedure:**

- Cell Plating: Seed CHO-hM5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye prepared in assay buffer, according to the manufacturer's instructions. If necessary, include probenecid in the loading buffer to prevent dye extrusion. Incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).
- Compound Preparation: Prepare serial dilutions of **ML380** and a range of concentrations of acetylcholine in assay buffer.
- Assay Execution: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Add **ML380** (or vehicle control) to the wells and incubate for a predetermined period (e.g., 2-5 minutes). c. Record baseline fluorescence for a few seconds. d. Inject acetylcholine into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
- Data Analysis: The change in fluorescence intensity from baseline to the peak response after agonist addition represents the intracellular calcium concentration. To determine the EC<sub>50</sub> of **ML380**'s potentiation, plot the response to a fixed concentration of ACh (e.g., EC<sub>20</sub>) against the concentration of **ML380** and fit the data to a sigmoidal dose-response curve.

## Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq/11 pathway activation.

**Materials:**

- CHO-hM5 cells
- Cell culture medium
- Stimulation buffer (containing LiCl to inhibit IP1 degradation)

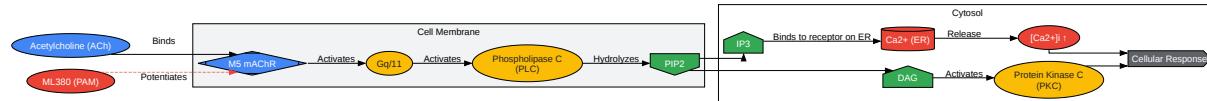
- Acetylcholine (ACh)
- **ML380**
- HTRF IP-One assay kit or similar
- Microplate reader capable of HTRF® (Homogeneous Time-Resolved Fluorescence) detection

Procedure:

- Cell Plating: Seed CHO-hM5 cells into the appropriate microplates and grow to confluence.
- Compound Incubation: a. Remove the culture medium. b. Add different concentrations of **ML380** (and/or vehicle) and acetylcholine prepared in the stimulation buffer to the cells. c. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Cell Lysis and Detection: a. Lyse the cells by adding the detection reagents from the assay kit. b. Follow the manufacturer's protocol for the incubation period to allow for the binding of the detection antibodies to IP1.
- Signal Measurement: Read the plate on an HTRF®-compatible microplate reader.
- Data Analysis: The HTRF® signal is inversely proportional to the concentration of IP1 in the sample. Calculate the concentration of IP1 produced for each condition based on a standard curve. To determine the pEC50 of **ML380**, plot the IP1 concentration against the log of the **ML380** concentration and fit to a sigmoidal dose-response curve.[\[6\]](#)

## Mandatory Visualizations

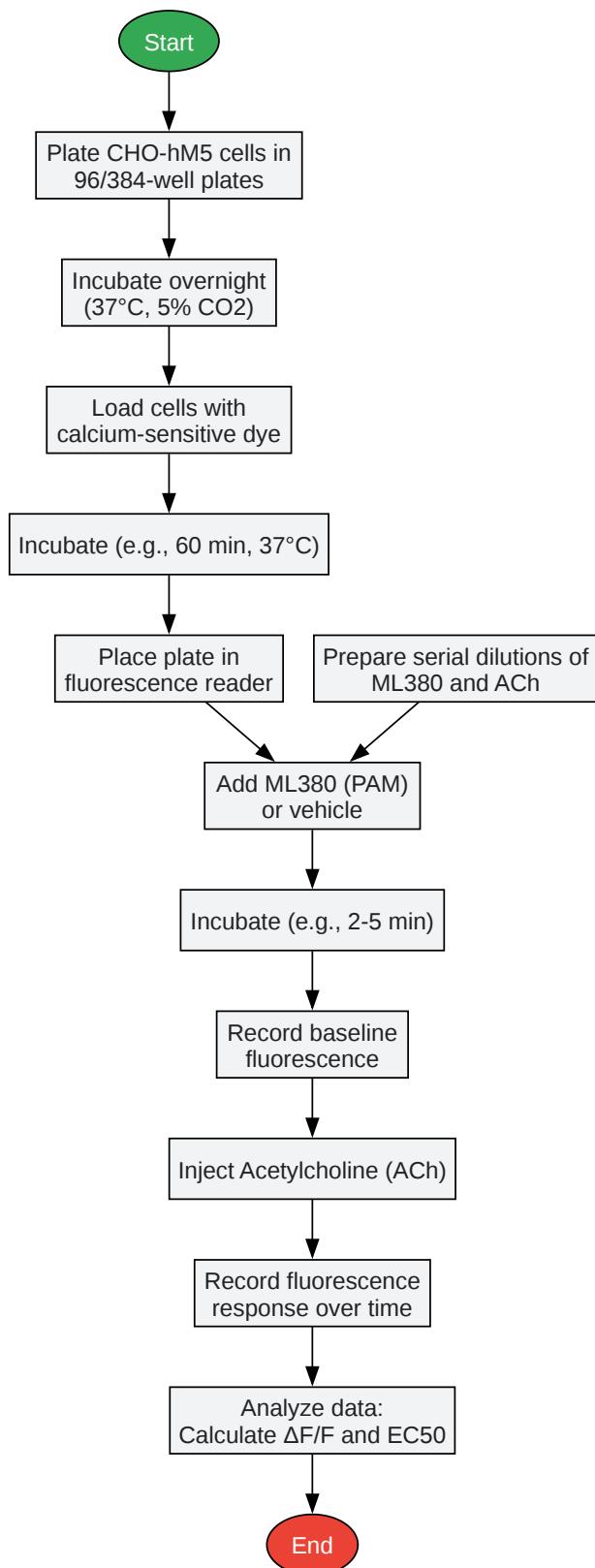
### M5 Muscarinic Acetylcholine Receptor Signaling Pathway



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Caption: M5 mAChR signaling pathway activated by ACh and potentiated by **ML380**.

## Experimental Workflow for Calcium Mobilization Assay

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Caption: Workflow for a cell-based calcium mobilization assay.

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